Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: A Technical Guide
Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate, a crucial reagent in organic synthesis, particularly for the introduction of the trifluoroethyl group.[1] This document details the most common and efficient synthetic methodologies, complete with experimental protocols and quantitative data. Visual diagrams are included to illustrate the reaction workflow, aiding in the comprehension and replication of the described synthesis.
Introduction
2,2,2-Trifluoroethyl trifluoromethanesulfonate, also known as trifluoroethyl triflate, is a powerful electrophilic trifluoroethylating agent.[2] Its utility is prominent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the incorporation of a trifluoroethyl moiety can significantly enhance biological activity and metabolic stability.[1] This guide focuses on the practical synthesis of this important compound.
Synthetic Routes
The primary and most direct method for the synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate involves the reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride (triflic anhydride).[3][4] Alternative, though less commonly detailed, routes include the reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonyl bromide or trifluoromethanesulfonyl chloride.[2][3]
Reaction of 2,2,2-Trifluoroethanol with Trifluoromethanesulfonic Anhydride
This is the most widely reported method, valued for its relatively high yield and straightforward procedure.[3][4] The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the highly electrophilic sulfur atom of triflic anhydride.
Reaction Scheme:
CF₃CH₂OH + (CF₃SO₂)₂O → CF₃CH₂OSO₂CF₃ + CF₃SO₃H
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate from 2,2,2-trifluoroethanol and triflic anhydride.
| Parameter | Value | Reference |
| Reactants | ||
| 2,2,2-Trifluoroethanol (TFE) | 25 ml (0.342 moles) | [3][4] |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | 50 ml (0.297 mol) | [3][4] |
| Reaction Conditions | ||
| Initial Stirring | 30 minutes at room temperature | [3][4] |
| Reflux | 3 hours | [3][4] |
| Atmosphere | Nitrogen | [3][4] |
| Product | ||
| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 50.3 g | [3] |
| Yield | 73% | [3][4] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
Materials and Equipment
-
Reagents:
-
Equipment:
-
100-ml round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen inlet
-
Condenser
-
Distillation apparatus
-
Synthesis Procedure
-
Reaction Setup: In a 100-ml flask equipped with a stirrer, a thermometer, a nitrogen introducing pipe, and a condenser, add 50 ml (0.297 mol) of trifluoromethanesulfonic anhydride and 25 ml (0.342 moles) of 2,2,2-trifluoroethanol at room temperature.[3][4]
-
Initial Reaction: Stir the mixture for 30 minutes in a nitrogen atmosphere at room temperature.[3][4]
-
Reflux: Following the initial stirring, heat the mixture to reflux and maintain for 3 hours.[3][4]
-
Purification: After the reflux period, purify the crude product by distillation to obtain 2,2,2-trifluoroethyl trifluoromethanesulfonate.[3]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
Caption: Workflow for the synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
Preparation of Trifluoromethanesulfonic Anhydride
Triflic anhydride is a key reagent that can be prepared in the laboratory. The common method for its synthesis is the dehydration of trifluoromethanesulfonic acid using phosphorus pentoxide (P₄O₁₀).[6][7]
Experimental Protocol for Triflic Anhydride Synthesis
-
Reaction Setup: In a dry, 100-ml, round-bottomed flask, charge 36.3 g (0.242 mole) of trifluoromethanesulfonic acid and 27.3 g (0.192 mole) of phosphorus pentoxide.
-
Reaction: Stopper the flask and allow it to stand at room temperature for at least 3 hours. The mixture will solidify.
-
Purification: Fit the flask with a short-path distilling head and heat to distill the trifluoromethanesulfonic anhydride. The boiling point is 81–84 °C.[6]
Safety Considerations
-
Trifluoromethanesulfonic anhydride is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[8] All handling should be performed in a fume hood with appropriate PPE.
-
The reactions should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric moisture.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
